tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-5-6-14(17-11-12)20-13-7-9-18(10-8-13)15(19)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPQDLRPKMOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647921 | |
| Record name | tert-Butyl 4-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-12-6 | |
| Record name | 1,1-Dimethylethyl 4-[(5-methyl-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mesylation of Piperidine Precursors
The most widely reported method involves the mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate to generate tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This intermediate reacts with 5-methylpyridin-2-ol under basic conditions to form the target ether linkage. The mesylation step typically employs methanesulfonyl chloride in dichloromethane with a tertiary amine base like triethylamine, achieving near-quantitative conversion.
Base-Mediated Etherification
The nucleophilic substitution between tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and 5-methylpyridin-2-ol has been optimized under diverse conditions:
The ethanol/water system offers advantages in scalability and cost, while N-methyl-2-pyrrolidone enables higher temperatures for sluggish reactions. Cesium fluoride, though less efficient in yield, minimizes side reactions in sterically hindered systems.
Transition Metal-Catalyzed Couplings
Palladium-Mediated Pathways
Patent literature describes palladium-catalyzed aminations of piperidine derivatives, suggesting potential adaptability for oxygen nucleophiles. However, the inherent challenges of oxidative addition to pyridinyl ethers make this approach less favorable compared to nucleophilic substitution.
Industrial-Scale Considerations
The ethanol/water-mediated nucleophilic substitution (84% yield) emerges as the most industrially viable method due to:
- Cost-effectiveness : Potassium carbonate and ethanol are low-cost reagents.
- Safety : Aqueous workup reduces flammability risks associated with aprotic solvents.
- Scalability : The procedure described in successfully produced 174.4 g of a related quinazoline derivative, demonstrating batch reproducibility.
Key process parameters for scale-up include:
- Controlled addition of water during crystallization to ensure particle size uniformity
- Vacuum drying at 50–55°C to prevent Boc group decomposition
- Use of displacement washing with aqueous ethanol to remove residual N-methyl-2-pyrrolidone
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Nucleophilic substitution | High yields (84–95%), scalability | Requires mesylation step | Bulk API intermediate production |
| Mitsunobu reaction | No pre-activation needed | High reagent cost, byproduct load | Small-scale synthesis |
| Ullmann coupling | Broad substrate scope | High temperatures, copper residues | Electron-deficient pyridines |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and pyridinyl oxygen serve as nucleophilic sites. Key reactions include:
Alkylation and Arylation
The compound undergoes SN2 displacement at the pyridinyl oxygen under basic conditions. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Cs₂CO₃, DMF, 80°C, 2h | 4-((2-Amino-5-bromopyridin-3-yl)oxy) derivative | 90% | |
| NaH, DMF, RT | 4-((2-Bromo-5-nitropyridin-4-yl)oxy) derivative | 62% |
These reactions typically utilize polar aprotic solvents (e.g., DMF) and bases (Cs₂CO₃, NaH) to deprotonate the hydroxyl group, enabling nucleophilic attack on electrophiles like aryl halides .
Ester Hydrolysis
The tert-butyl ester group is cleaved under acidic or basic conditions to yield piperidine carboxylic acids:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (4M in dioxane), RT, 12h | 4-((5-Methylpyridin-2-yl)oxy)piperidine | 85% | |
| TFA/DCM (1:1), RT, 2h | Deprotected piperidine | >90% |
Acid-mediated hydrolysis preserves the pyridinyl ether, while stronger bases may induce side reactions at the oxygen.
Reduction Reactions
The ester group can be reduced to a primary alcohol:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF, 0°C→RT, 4h | 4-((5-Methylpyridin-2-yl)oxy)piperidinemethanol | 75% |
LiAlH₄ selectively reduces the ester without affecting the pyridinyl ether.
Oxidation Reactions
The pyridine ring undergoes oxidation to form N-oxides:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| m-CPBA, DCM, RT, 6h | Pyridine N-oxide derivative | 68% |
m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the pyridine nitrogen, enhancing electrophilicity for subsequent functionalization.
Cross-Coupling Reactions
The pyridinyl ether participates in palladium-catalyzed couplings:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(dba)₂, Xantphos, K₃PO₄, DMF, 100°C | Biaryl derivatives | 55% |
This Suzuki-Miyaura coupling leverages the brominated pyridine intermediate generated via halogenation.
Sulfonylation and Acylation
The piperidine nitrogen reacts with sulfonyl chlorides or acylating agents:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| MsCl, Et₃N, DCM, 0°C→RT, 2h | 4-((5-Methylpyridin-2-yl)oxy)piperidine-1-sulfonate | 78% |
Methanesulfonyl chloride introduces a mesyl group, enabling further nucleophilic substitutions .
Industrial-Scale Considerations
Key optimizations for large-scale synthesis include:
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and receptor binding. It may serve as a ligand in biochemical assays to investigate the function of specific proteins.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with biological targets relevant to various diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : Methyl groups enhance metabolic stability compared to bromine, which may act as a leaving group . Pyrimidine derivatives exhibit stronger target binding due to additional hydrogen-bonding sites .
- Synthetic Utility : Alkyne-functionalized analogs (e.g., ) enable modular bioconjugation, critical for probe design .
- Biological Activity : Piperazine-modified compounds () show improved solubility, favoring central nervous system (CNS) drug development .
Biological Activity
tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C₁₇H₂₆N₂O₃
- Molecular Weight : 302.40 g/mol
- CAS Number : 24902549
Research indicates that this compound functions primarily as a kinase inhibitor. Its activity is particularly noted against various cell receptors, including the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) . The compound's mechanism involves binding to the ATP-binding site of these receptors, thus inhibiting their activity .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values for related compounds suggest a strong potential for anti-inflammatory applications .
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetic profile of the compound. For instance, one study reported the following pharmacokinetic parameters for a related compound with similar structural features:
| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) | Bioavailability (%) |
|---|---|---|---|---|
| 34b | 14 | 0.6 | 80 | 42 |
These parameters indicate a favorable balance between potency and bioavailability, crucial for therapeutic applications .
Case Study 1: Anti-Cancer Activity
A notable study evaluated the compound's efficacy in a mouse tumor xenograft model. The results indicated that it effectively inhibited tumor growth, correlating with its inhibitory action on ERK5 kinase activity. This suggests potential applications in cancer therapy, particularly in tumors reliant on ERK5 signaling pathways .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of related piperidine derivatives. The findings revealed that compounds with structural similarities to this compound exhibited protective effects against neuronal damage in various models of neurodegeneration .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight that modifications at specific positions on the piperidine ring can significantly enhance biological activity. For instance, substituents at the 4-position of the piperidine moiety were found to increase potency against targeted kinases .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate?
Methodological Answer: A common approach involves coupling a pyridine derivative with a piperidine-carboxylate precursor. For example, analogous syntheses use nucleophilic substitution reactions between halogenated pyridines (e.g., 5-methylpyridin-2-ol) and tert-butyl piperidine derivatives. Catalytic systems like DMAP (4-dimethylaminopyridine) and DCC (N,N’-dicyclohexylcarbodiimide) in dichloromethane (DCM) at room temperature are effective for forming carbamate linkages .
| Reaction Step | Conditions | Key Reagents |
|---|---|---|
| Precursor activation | DCM, room temperature | DMAP, DCC |
| Nucleophilic substitution | Stirring for 30 min–3.5 hours | Halogenated pyridine, piperidine base |
| Purification | Column chromatography | Silica gel, gradient elution |
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .
- Skin/Eye Protection: Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Ensure eyewash stations and emergency showers are accessible .
- Storage: Store in sealed containers at RT, away from oxidizing agents and moisture .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry. Contradictions in electron density maps may arise from disordered solvent molecules; apply restraints or exclude problematic regions .
- NMR Spectroscopy: Assign peaks using , , and 2D experiments (e.g., COSY, HSQC) to confirm the piperidine-pyridine linkage and tert-butyl group integrity .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during refinement?
Methodological Answer:
Q. What strategies optimize reaction yields in derivatization reactions of this compound?
Methodological Answer:
- Electronic Effects: Modify substituents on the pyridine ring (e.g., electron-withdrawing groups like nitro enhance electrophilicity for nucleophilic substitution) .
- Solvent Optimization: Test polar aprotic solvents (e.g., THF, DMF) to stabilize transition states. For example, THF improves coupling efficiency in Pd-catalyzed reactions .
- Catalyst Screening: Evaluate Pd catalysts (e.g., SPhos Pd G3) for cross-coupling reactions. Higher temperatures (60°C) and extended reaction times (3.5 hours) increase conversion rates .
Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the pyridine (e.g., 5-bromo, 5-nitro) or piperidine (e.g., spiro-fused rings) moieties. Compare solubility (logP) and bioactivity profiles .
- Biological Assays: Test derivatives against targets like kinases or GPCRs. For example, trifluoromethylpyridine analogs show enhanced receptor binding due to hydrophobic interactions .
| Derivative | Key Modification | Biological Target |
|---|---|---|
| 4-(Trifluoromethylpyridin-2-yl) analog | CF substitution | Kinase inhibition assays |
| Nitro-reduced analog | NH group | Enzyme activity modulation |
Notes on Data Reliability
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
